molecular formula C22H28N2O4 B2884370 2-(2-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide CAS No. 941964-36-9

2-(2-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide

Cat. No. B2884370
CAS RN: 941964-36-9
M. Wt: 384.476
InChI Key: VQBGSOBVHNSALI-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide, also known as MTAPA, is a chemical compound that has been studied for its potential use in scientific research. MTAPA belongs to a class of compounds called amides, which are commonly used in the pharmaceutical industry as intermediates for the synthesis of drugs.

Scientific Research Applications

Neurotransmitter System Modulation

Modafinil has been shown to occupy dopamine and norepinephrine transporters in vivo, suggesting its action on the catecholamine systems in the brain. This interaction may underpin its wakefulness-promoting effects. In vitro studies have further elucidated its action, indicating that Modafinil inhibits dopamine, norepinephrine, and to a lesser extent, serotonin transport. This broad spectrum of activity suggests potential utility in various neuropsychiatric and neurodegenerative disorders (Madras et al., 2006).

Chemical and Pharmacological Research

The chemical structure and pharmacological effects of derivatives of Modafinil have been explored to understand its CNS stimulant activity. Research has synthesized and assessed various derivatives for their CNS activities, revealing insights into the structure-activity relationships that define their pharmacological profiles (Ermili et al., 1977).

Synthesis and Evaluation of Derivatives

Further research into Modafinil derivatives has aimed at developing compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research indicates the versatility of the Modafinil backbone for creating molecules with diverse therapeutic activities. Among synthesized compounds, specific derivatives have shown promising activities comparable to standard drugs, highlighting the chemical framework's potential in medicinal chemistry (Rani et al., 2016).

Inhibitory Activity on Protein Tyrosine Phosphatase 1B

Modafinil derivatives have been designed, synthesized, and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic therapies. The studies demonstrate the potential of these derivatives in managing diabetes, correlating well with docking studies and in vivo screenings for antidiabetic activity (Saxena et al., 2009).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-17-7-9-18(10-8-17)19(24-11-13-27-14-12-24)15-23-22(25)16-28-21-6-4-3-5-20(21)26-2/h3-10,19H,11-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBGSOBVHNSALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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